molecular formula C24H17FN2O3S B11524505 (2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11524505
M. Wt: 432.5 g/mol
InChI Key: VANDOIINJVFUGW-XKZIYDEJSA-N
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Description

(2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, with additional functional groups such as a fluorobenzyl ether and a methoxybenzylidene moiety

Preparation Methods

The synthesis of (2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors to form the thiazole ring.

    Formation of the Benzimidazole Ring: This step involves the cyclization of appropriate precursors to form the benzimidazole ring.

    Introduction of the Fluorobenzyl Ether Group: This step involves the reaction of the intermediate with 2-fluorobenzyl alcohol under suitable conditions to introduce the fluorobenzyl ether group.

    Introduction of the Methoxybenzylidene Group: This step involves the reaction of the intermediate with 3-methoxybenzaldehyde under suitable conditions to introduce the methoxybenzylidene group.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl ether group, using nucleophiles such as amines or thiols.

    Addition: The compound can undergo addition reactions, particularly at the methoxybenzylidene group, using electrophiles such as halogens or acids.

The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes, particularly those involving the thiazole and benzimidazole rings.

    Medicine: The compound can be investigated for its potential therapeutic effects, particularly as an anticancer or antimicrobial agent.

    Industry: The compound can be used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one would depend on its specific application. In the context of medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

(2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H17FN2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

(2Z)-2-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C24H17FN2O3S/c1-29-21-12-15(10-11-20(21)30-14-16-6-2-3-7-17(16)25)13-22-23(28)27-19-9-5-4-8-18(19)26-24(27)31-22/h2-13H,14H2,1H3/b22-13-

InChI Key

VANDOIINJVFUGW-XKZIYDEJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=CC=C5F

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=CC=C5F

Origin of Product

United States

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